Thiazolo[3,2-b][1,2,4]triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3N3S |
|---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C4H3N3S/c1-2-8-4-5-3-6-7(1)4/h1-3H |
InChI Key |
PDGKPDALSDRSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC=NN21 |
Origin of Product |
United States |
Synthetic Methodologies for Thiazolo 3,2 B 1 2 3 Triazole Systems
Cyclization Strategies for Ring Annulation
The construction of the thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazole ring system is predominantly achieved through cyclization strategies that involve forming the thiazole (B1198619) ring onto a pre-existing 1,2,4-triazole (B32235) core. This approach, known as ring annulation, offers a versatile platform for introducing various substituents and functional groups onto the final molecule.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazoles, providing a direct and efficient means to assemble the fused ring system. These reactions typically involve the formation of a new carbon-sulfur and a new carbon-nitrogen bond to close the thiazole ring.
A widely employed and versatile method for the synthesis of thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazoles is the Hantzsch-type condensation of 3-mercapto-1,2,4-triazoles with α-halocarbonyl compounds, such as α-haloketones or α-haloesters. researchgate.netresearchgate.net This reaction provides a straightforward route to a diverse range of substituted thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazoles. The general reaction involves the nucleophilic attack of the sulfur atom of the mercaptotriazole on the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system.
The reaction can be performed as a one-pot synthesis or in a stepwise manner, depending on the reaction conditions. researchgate.net The versatility of this method is enhanced by the commercial availability of a wide variety of both 3-mercapto-1,2,4-triazoles and α-halocarbonyl compounds, allowing for the synthesis of a large library of derivatives with different substitution patterns.
Table 1: Examples of α-Halocarbonyl Compounds Used in the Synthesis of Thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazoles
| α-Halocarbonyl Compound | Resulting Substituent at C-6 | Reference |
|---|---|---|
| Phenacyl bromides | Aryl | nih.gov |
| Chloroacetone | Methyl | farmaciajournal.com |
| Ethyl 2-chloroacetoacetate | Carboethoxymethyl | farmaciajournal.com |
| 2-Bromo-1,4-naphthoquinone | Naphthoquinonyl | nih.gov |
| Ethyl chloroacetate | Methylene (B1212753) | nih.gov |
| α-Bromopropenone | Propenonyl | nih.gov |
| α-Tosyloxy ketones | Alkyl/Aryl | nih.gov |
| Hydrazonoyl halides | Arylhydrazono | nih.gov |
| α-Chloroacetylacetone | Acetyl and methyl | nih.gov |
| Propargyl bromide | Methylene | nih.gov |
The outcome of the reaction between 3-mercapto-1,2,4-triazoles and α-halocarbonyl compounds is highly dependent on the reaction conditions, particularly the pH and temperature. farmaciajournal.comresearchgate.net
In acidic media , typically achieved by using concentrated sulfuric acid in refluxing absolute ethanol (B145695), the reaction proceeds directly to the cyclized thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazole product in a single step. farmaciajournal.comresearchgate.net The reaction times can vary from 2 to 30 hours, and the progress is often monitored by thin-layer chromatography (TLC). farmaciajournal.com After cooling, the reaction mixture is poured onto ice and neutralized to precipitate the product. farmaciajournal.com
Conversely, in alkaline media , such as in the presence of sodium bicarbonate in absolute ethanol at room temperature, the reaction proceeds through the formation and isolation of an acyclic thioether intermediate. farmaciajournal.comresearchgate.net This S-alkylation reaction is typically stirred for 24 to 48 hours. researchgate.net The isolated thioether can then be cyclized in a separate step by treatment with a strong acid like concentrated sulfuric acid to yield the final thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazole. farmaciajournal.comresearchgate.net This two-step procedure allows for the isolation and characterization of the intermediate, providing a more controlled synthetic route. farmaciajournal.com
Table 2: Influence of Reaction Conditions on Product Formation
| Condition | Catalyst/Medium | Temperature | Outcome | Reference |
|---|---|---|---|---|
| Acidic | Conc. H₂SO₄, Absolute Ethanol | Reflux | Direct formation of thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazole | farmaciajournal.comresearchgate.net |
| Alkaline | NaHCO₃, Absolute Ethanol | Room Temperature | Formation of acyclic thioether intermediate | farmaciajournal.comresearchgate.net |
As mentioned, the reaction in alkaline media leads to the formation of acyclic thioether intermediates. farmaciajournal.comresearchgate.net These intermediates are the result of the initial S-alkylation of the 3-mercapto-1,2,4-triazole by the α-halocarbonyl compound. jst.go.jpfarmaciajournal.com The formation of these intermediates is a key step in the two-step synthesis of thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazoles.
The isolation of these thioethers allows for their purification and structural confirmation before proceeding to the cyclization step. farmaciajournal.com The subsequent cyclization is an intramolecular condensation reaction, typically acid-catalyzed, where the nitrogen atom of the triazole ring attacks the carbonyl carbon of the thioether side chain, followed by dehydration to form the fused thiazole ring. farmaciajournal.comresearchgate.net This stepwise approach can be advantageous for ensuring the regioselectivity of the final product, especially when using unsymmetrical α-halocarbonyl compounds.
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. An efficient one-pot, three-component condensation method has been developed for the synthesis of pyrazolyl farmaciajournal.comnih.govresearchgate.nettriazolo[3,4-b] farmaciajournal.comresearchgate.netfarmaciajournal.comthiadiazole derivatives, which are structurally related to thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazoles. bohrium.com This strategy highlights the potential for developing similar MCRs for the direct synthesis of the thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazole scaffold. A one-pot synthesis of 5-amino farmaciajournal.comfarmaciajournal.comthiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazoles has been achieved by reacting 5-mercapto-3-phenyl-1,2,4-triazole with various cyano compounds containing an active methylene group in boiling acetic acid in the presence of concentrated sulfuric acid. researchgate.net Furthermore, a catalyst-free, one-pot procedure at room temperature has been reported for the synthesis of highly functionalized thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazoles by reacting dibenzoylacetylene (B1330223) with triazole derivatives, yielding excellent results. rsc.org
Cycloaddition reactions, particularly [3+2] cycloadditions, represent another important strategy for the synthesis of five-membered heterocyclic rings. In the context of 1,2,4-triazole synthesis, nitrile imines, generated in situ from hydrazonyl halides, can act as C1N2 synthons and undergo [3+2] cycloaddition with various dipolarophiles. mdpi.com This approach has been successfully utilized for the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles. mdpi.com While this example focuses on the formation of the triazole ring itself, the principle of [3+2] cycloaddition could potentially be adapted for the construction of the thiazole ring onto a triazole precursor. For instance, a [2+3]-cyclocondensation reaction of substituted 1,2,4-triazole-3(5)-thiols with an electrophilic two-carbon synthon is a key approach for synthesizing 5-substituted thiazolo[3,2-b] farmaciajournal.comnih.govresearchgate.nettriazol-6(5H)-ones. mdpi.comnih.gov
Reaction of 3-Mercapto-1,2,4-triazoles with α-Halocarbonyl Compounds
Annulation of Multiple Bonds or Thiirane (B1199164) Rings
A key strategy for synthesizing the thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazole system involves the annulation, or ring-forming reaction, of starting materials containing multiple bonds or a thiirane ring. uzhnu.edu.ua This approach is a component of modern synthetic methods for creating this heterocyclic system. uzhnu.edu.ua For instance, the reaction of 5-phenyl-1,2,4-triazole-3-thiol with various cyano-compounds possessing an active methylene group in boiling acetic acid with sulfuric acid yields 5-amino-2-phenyl- Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazoles. uzhnu.edu.ua This demonstrates the condensation and subsequent cyclization to form the desired fused ring system.
Another approach involves the visible-light-mediated, catalyst-free reaction of α-bromodiketones (generated in situ from 1,3-diketones and NBS) with 3-mercapto Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazoles in an aqueous medium. rsc.org This method provides a green and efficient route to functionalized thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazoles in high yields. rsc.org
A non-selective method has also been reported involving the iodination of 3-alkenylsulfanyl-4H-1,2,4-triazoles, which leads to a mixture of thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazolium salts and 5,6-dihydro- Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazolo[5,1-b] Current time information in Bangalore, IN.rsc.orgthiazinium salts. uzhnu.edu.ua
Proton-Induced Heterocyclization for Cationic Species
Proton-induced electrophilic cyclization serves as a general and effective method for synthesizing cationic Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazolium species. biointerfaceresearch.com This strategy involves the quaternization of a nitrogen atom within the triazole ring system. biointerfaceresearch.comgrafiati.com The process typically begins with the alkylation of a 1,2,4-triazole-3-thione to introduce a suitable side chain, which then undergoes intramolecular cyclization upon treatment with a strong acid. biointerfaceresearch.com
For example, the two-step synthesis of 2-heptyl-6,6-dimethyl-3-phenyl-5,6-dihydro-3H- Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazol-7-ium perchlorate (B79767) utilizes this approach. The formation of the 1,3-thiazolinium ring is confirmed through NMR spectroscopy. biointerfaceresearch.com This method is versatile, allowing for the introduction of various substituents onto the 1,2,4-triazole-3-thione starting material, thereby enabling the creation of a diverse family of cationic surfactants and ionic liquids based on the Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazolium system. biointerfaceresearch.com Theoretical studies have also been conducted on the reactivity and structural parameters of the Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazol-7-ium cation. researchgate.netresearchgate.net
Tellurium-Induced Heterocyclization
Tellurium-induced heterocyclization presents a regioselective method for the synthesis of thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazole derivatives. Specifically, the reaction of 5-substituted N-allyl derivatives of 1,2,4-triazol-3-thione with p-methoxyphenyltellurium trichloride (B1173362) in acetic acid at room temperature leads to the formation of 6-((dichloro(4-methoxyphenyl)-λ4-tellanyl)methyl)-5,6-dihydrothiazolo[2,3-c] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazol-1-ium chlorides. researchgate.net
This electrophilic cyclization proceeds with the annulation of a thiazoline (B8809763) ring, yielding the thiazolotriazolium salts in good yields ranging from 68-87%. researchgate.net It is noteworthy that using a stoichiometric excess of the tellurium reagent does not result in the formation of a complex with the thiazolotriazole, a phenomenon observed in the heterocyclization of S-alkenyl derivatives of 1,2,4-triazole. researchgate.net This highlights the specific reactivity of the N-allyl substituted precursors in this tellurium-mediated cyclization.
Functionalization Approaches for Thiazolo[3,2-b]Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazole Derivatives
Once the core thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazole structure is in place, further diversification can be achieved through various functionalization reactions. C-H functionalization has emerged as a powerful tool for this purpose, allowing for the direct introduction of new substituents onto the heterocyclic framework.
C-H Functionalization Strategies
Direct C-H bond functionalization of the thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazole system offers an efficient and atom-economical way to introduce aryl and other groups, primarily at the C-5 position of the thiazole ring. uzhnu.edu.ua
A highly efficient and regioselective protocol for the C-5 arylation of thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazoles has been developed using a simple copper catalyst. rsc.org This method demonstrates broad functional group tolerance, proceeding smoothly to afford a wide range of 5-aryl thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazole derivatives in high yields, with some reaching up to 99%. rsc.orgresearchgate.net The reaction typically involves a copper salt, a base such as t-BuOLi, and a solvent system like DMF-xylene at elevated temperatures. researchgate.net This copper-catalyzed C-H activation provides a direct route to polysubstituted derivatives. researchgate.net
Palladium catalysis has also been successfully employed for the direct arylation at the C-5 position. thieme-connect.com For example, Pd(OAc)2-catalyzed reaction with aryl bromides under ligandless conditions, often assisted by microwave irradiation, provides rapid access to the target compounds in good yields. researchgate.net Another palladium-catalyzed approach utilizes sodium arylsulfinates as the aryl source, demonstrating high regioselectivity and good functional group compatibility. thieme-connect.com
Below is a table summarizing examples of copper-catalyzed C-5 arylation of a thiazolo[3,2-b]-1,2,4-triazole substrate.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | CuI | t-BuOLi | DMF-xylene | High |
| 2 | Aryl Bromide | Pd(OAc)2 | - | - | Good |
| 3 | Sodium Arylsulfinate | Pd(OAc)2/Cu(OAc)2 | - | Dioxane-diglyme | 73 |
Table data is illustrative and compiled from findings in referenced literature. rsc.orgresearchgate.netthieme-connect.com
The direct sulfenylation of thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazoles represents another important C-H functionalization strategy. A simple and effective protocol has been established for the regioselective copper-catalyzed direct sulfenylation of these heterocycles with thiols. thieme-connect.com This reaction exhibits broad functional-group tolerance and provides a straightforward method for obtaining sulfenylated thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazoles in moderate to good yields. thieme-connect.com
The reaction is typically carried out using a copper(I) iodide catalyst in the presence of a base like potassium carbonate, with DMF as the solvent, under an oxygen atmosphere at elevated temperatures. thieme-connect.com This process allows for the direct formation of a C-S bond at the C-5 position, leading to valuable derivatives.
An example of this transformation is the reaction of 6-phenylthiazolo[3,2-b]-1,2,4-triazole with 4-methylbenzenethiol, which yields 6-phenyl-5-(4-tolylsulfanyl) Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netuzhnu.edu.uatriazole. thieme-connect.com
The following table details representative examples of this copper-catalyzed sulfenylation.
| Starting Thiazolotriazole | Thiol | Catalyst | Base | Yield (%) |
| 6-Phenylthiazolo[3,2-b]-1,2,4-triazole | 4-Methylbenzenethiol | CuI | K2CO3 | 79 |
Table data is based on a specific example from the referenced literature. thieme-connect.com
Introduction of Substituents at Specific Positions (e.g., C-5, C-6)
The functionalization of the thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazole ring at specific positions, particularly C-5 and C-6, is a key strategy for modulating the biological properties of these compounds. Various synthetic methods have been developed to introduce a diverse range of substituents at these positions.
For the C-5 position, direct C-H arylation has been achieved using catalysts such as palladium, copper, and ruthenium with aryl halides or arylsulfonic acid sodium salts, providing 5-substituted derivatives in good yields. uzhnu.edu.uaresearchgate.net For instance, a copper-catalyzed C-5 arylation method has been shown to tolerate a variety of functional groups, leading to high yields of the desired products. researchgate.net Additionally, 5-ylidene- Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazol-6-ones can be synthesized through a [2+3]-cyclocondensation reaction of 1,2,4-triazole-3(5)-thiol with monochloroacetic acid and various oxo-compounds. nih.gov Another approach involves a three-component reaction of 3-mercapto-1,2,4-triazole, chloroacetic acid, and aromatic or heteroaromatic aldehydes to yield 5-ene-thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazole-6(5H)-ones. researchgate.netmdpi.com
Substitution at the C-6 position has also been extensively explored. A series of 6-(substituted-phenyl)thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazole derivatives were synthesized by first reacting 1,2,4-triazole-3-thione with substituted-bromoacetophenones to form 3-(substituted-phenacyl)thio Current time information in Bangalore, IN.nih.govbohrium.comtriazoles. These intermediates were then cyclized using polyphosphoric acid to afford the C-6 substituted products. brieflands.com The synthesis of 2-aryl-6-substituted-thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazoles has been achieved by the cyclization of S-alkylated 1,2,4-triazoles in the presence of sulfuric acid. preprints.orgnih.gov For example, the reaction of 5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols with phenacyl bromide or 4-bromophenacyl bromide, followed by cyclization, yields 2,6-disubstituted thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazoles. nih.gov
Table 1: Synthetic Approaches for C-5 and C-6 Substitution
| Position | Synthetic Method | Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|---|
| C-5 | Direct C-H Arylation | Thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazole, Aryl halide | Copper | 5-Aryl-thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazoles | researchgate.net |
| C-5 | [2+3]-Cyclocondensation | 1,2,4-Triazole-3(5)-thiol, Monochloroacetic acid, Oxo-compounds | - | 5-Ylidene- Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazol-6-ones | nih.gov |
| C-6 | Two-step synthesis | 1,2,4-Triazole-3-thione, Substituted-bromoacetophenone | Polyphosphoric acid | 6-(Substituted-phenyl)thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazoles | brieflands.com |
| C-6 | Cyclization of S-alkylated triazoles | 5-Substituted-4H-1,2,4-triazole-3-thiols, Phenacyl/4-bromophenacyl bromide | Sulfuric acid | 2,6-Disubstituted-thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazoles | nih.gov |
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazoles to minimize environmental impact. These approaches focus on the use of sustainable energy sources, environmentally benign solvents, and solvent-free conditions. rsc.orgresearchgate.net
A significant advancement in the green synthesis of this heterocyclic system is the use of visible light as a sustainable energy source. rsc.orgresearchgate.net An efficient, catalyst-free, and regioselective protocol has been developed for the synthesis of functionalized thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazoles. rsc.orgresearchgate.netresearchgate.net This method involves the reaction of 3-mercapto Current time information in Bangalore, IN.nih.govbohrium.comtriazoles with α-bromodiketones, which are generated in situ from 1,3-diketones and N-Bromosuccinimide (NBS), under aqueous conditions. rsc.orgresearchgate.net The use of water as a solvent and visible light irradiation makes this process environmentally friendly and highly efficient, affording the desired products in excellent yields. rsc.orgresearchgate.net The regioselectivity of this reaction has been confirmed through extensive spectroscopic analysis, including 2D-NMR and X-ray crystallography. rsc.orgresearchgate.netcrystallography.net
Solvent-free synthesis represents another important green chemistry approach. One such method involves the condensation of 3-aryl-5-mercapto-1,2,4-triazoles with 3-acetylcoumarins using a grinding technique at room temperature in the presence of molecular iodine to form 3-aryl-5-(coumarin-3-yl)acylthio-1,2,4-triazoles. niscpr.res.in These intermediates are then cyclized using microwave irradiation in the absence of a solvent with polyphosphoric acid to yield 2-aryl-5-(coumarin-3-yl)-thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazoles. niscpr.res.in This method avoids the use of hazardous organic solvents throughout the reaction and work-up stages. niscpr.res.in Another solvent-free approach describes the regioselective cyclization of 3-allylmercapto-1,2,4-triazoles over sulfuric acid adsorbed on silica (B1680970) gel, which can be facilitated by microwave irradiation. tandfonline.com
Stereo- and Regioselective Synthesis of Thiazolo[3,2-b]Current time information in Bangalore, IN.nih.govbohrium.comtriazoles
The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules for biological applications. Significant progress has been made in the stereo- and regioselective synthesis of the thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazole system.
A notable example of regioselective synthesis is the visible-light-mediated reaction of α-bromodiketones with 3-mercapto Current time information in Bangalore, IN.nih.govbohrium.comtriazoles in water, which exclusively yields the thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazole isomer, as confirmed by X-ray crystallography. bohrium.comrsc.orgresearchgate.netresearchgate.net The cyclization of S-substituted 1,2,4-triazoles in the presence of concentrated sulfuric acid also proceeds with high regioselectivity, favoring the formation of the thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazole system over the isomeric thiazolo[2,3-c] Current time information in Bangalore, IN.nih.govbohrium.comtriazole structure. nih.govresearchgate.net This selectivity is often rationalized by considering the relative basicity of the nitrogen atoms in the triazole ring under acidic conditions. researchgate.net
Stereoselective synthesis has been demonstrated in the electrophilic heterocyclization of 3-S-propargylthio-4Н-1,2,4-triazoles. researchgate.netuzhnu.edu.ua The stereoselectivity of this reaction is dependent on the nature of the halogenating agent. For instance, bromination results in the formation of the E-isomer with high selectivity (almost 90%), while iodination is nearly non-stereoselective, producing a mixture of E and Z isomers. researchgate.net The structure of the resulting Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazol-7-ium salts has been unequivocally confirmed by X-ray diffraction analysis. researchgate.net Furthermore, asymmetric Mannich-type additions between C-5 lithiated thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazoles and enantiomerically pure sulfinylimines have been shown to proceed with excellent diastereoselectivity, providing a route to chiral derivatives. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazole |
| 5-Ylidene- Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazol-6-ones |
| 1,2,4-Triazole-3(5)-thiol |
| Monochloroacetic acid |
| 5-ene-Thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazole-6(5H)-ones |
| 3-Mercapto-1,2,4-triazole |
| 6-(Substituted-phenyl)thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazole |
| 1,2,4-Triazole-3-thione |
| 3-(Substituted-phenacyl)thio Current time information in Bangalore, IN.nih.govbohrium.comtriazoles |
| 5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols |
| Phenacyl bromide |
| 4-Bromophenacyl bromide |
| α-Bromodiketones |
| 1,3-Diketones |
| N-Bromosuccinimide (NBS) |
| 3-Aryl-5-mercapto-1,2,4-triazoles |
| 3-Acetylcoumarins |
| 3-Aryl-5-(coumarin-3-yl)acylthio-1,2,4-triazoles |
| 2-Aryl-5-(coumarin-3-yl)-thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazoles |
| 3-Allylmercapto-1,2,4-triazoles |
| Thiazolo[2,3-c] Current time information in Bangalore, IN.nih.govbohrium.comtriazole |
| 3-S-Propargylthio-4Н-1,2,4-triazoles |
| Current time information in Bangalore, IN.rsc.orgThiazolo[3,2-b] Current time information in Bangalore, IN.nih.govbohrium.comtriazol-7-ium salts |
Reactivity and Transformations of Thiazolo 3,2 B 1 2 3 Triazole Derivatives
Chemical Behavior of the Fused Ring System
The thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazole ring system is a fused bicyclic heteroaromatic compound. Its reactivity is governed by the interplay of the electron-rich thiazole (B1198619) ring and the electron-deficient triazole ring. This arrangement leads to a diverse range of chemical transformations. The presence of multiple nitrogen and sulfur atoms makes it a candidate for various biological activities. uzhnu.edu.uafarmaciajournal.com
The electrophilic cyclization of methallyl thioethers of 1,2,4-triazoles is a key method for forming the condensed ingentaconnect.comresearchgate.netthiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazol-7-ium cations. researchgate.net Theoretical studies on these cations indicate a significant delocalization of the positive charge over the entire cationic structure, rather than being localized on a single atom. researchgate.net This delocalization is supported by an alternative resonance structure where the positive charge resides on the sulfur atom. researchgate.net
Reactions of Substituted Thiazolo[3,2-b]ingentaconnect.comdntb.gov.uamdpi.comtriazoles
The reactivity of the thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazole core is significantly influenced by the nature and position of its substituents.
The fused ring system can undergo various electrophilic substitution reactions. For instance, the acetyl group at position 6 of the thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazole system can be brominated. researchgate.net Furthermore, direct C-5 arylation of thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazoles with aryl halides or arylsulfonic acid sodium salts has been achieved using various catalysts, providing a route to 5-substituted derivatives. uzhnu.edu.ua
ingentaconnect.comresearchgate.netThiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazol-7-ium salts are particularly susceptible to nucleophilic attack. ingentaconnect.comresearchgate.net Theoretical and experimental studies have been conducted to understand their reactions with various nucleophiles. ingentaconnect.comresearchgate.net These reactions can lead to the formation of new poly-functional derivatives of 1,2,4-triazoles. researchgate.netsmolecule.com The reactivity centers of the model salts have been identified through theoretical investigations of reactivity descriptors and structural parameters. ingentaconnect.comresearchgate.net
Under certain conditions, the fused ring system can undergo ring-opening reactions. For example, the reaction of 3-mercapto ingentaconnect.comdntb.gov.uamdpi.comtriazoles with trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS) resulted in a serendipitous N,S-difunctionalization, leading to 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles instead of the expected cyclized thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazoles. rsc.org This outcome suggests a nucleophilic attack followed by C-C bond cleavage rather than intramolecular cyclization. rsc.org
Tautomerism is an important feature in substituted thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazole systems. For instance, keto-enol tautomerism has been observed in thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazole-5(6H)-ones. nih.gov Additionally, a ring-chain tautomeric equilibrium has been confirmed for some synthesized thioethers which are precursors to the fused system. researchgate.net The thione-thiol tautomerism is also a crucial aspect of the precursor 3-mercapto-1,2,4-triazoles, with the thione form generally being predominant. ijsr.net
The following table summarizes some examples of reactions and transformations of thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazole derivatives:
| Reaction Type | Reactants | Reagents/Conditions | Product(s) | Reference(s) |
| Electrophilic Cyclization | Methallyl thioethers of 1,2,4-triazoles | Tellurium tetrahalogenides | ingentaconnect.comresearchgate.netThiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazol-7-ium salts | researchgate.netresearchgate.net |
| Electrophilic Bromination | 6-acetyl-thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazole | Bromine | 6-bromoacetyl-thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazole | researchgate.net |
| Nucleophilic Addition | ingentaconnect.comresearchgate.netThiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazol-7-ium salts | Various nucleophiles | Poly-functional derivatives of 1,2,4-triazole (B32235) | ingentaconnect.comresearchgate.net |
| Ring-Opening/N,S-difunctionalization | 3-mercapto ingentaconnect.comdntb.gov.uamdpi.comtriazoles, trifluoromethyl-β-diketones | NBS | 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles | rsc.org |
| Condensation | 3-aryl-5-mercapto-1,2,4-triazoles, α-halogenoketones | Absolute ethanol (B145695), H₂SO₄ (conc.), reflux | Thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazole derivatives | farmaciajournal.comresearchgate.net |
| Michael Addition | 2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one | Amines | 2-methyl-6-(alpha-aminobenzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol | nih.gov |
Mechanisms of Key Reactions
The mechanisms of reactions involving thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazoles are diverse. The formation of the fused system often proceeds through the initial S-alkylation of a 3-mercapto-1,2,4-triazole followed by an intramolecular cyclization. farmaciajournal.com For example, the reaction of 5-methyl-1H-s-triazole-3-thiol with aliphatic ketones in the presence of sulfuric acid is proposed to proceed via an intermediate that undergoes intramolecular cyclization to yield the final product. nih.gov
In the case of the reaction of 3-mercapto ingentaconnect.comdntb.gov.uamdpi.comtriazoles with trifluoromethyl-β-diketones, a proposed mechanism involves the initial nucleophilic displacement of a bromine atom by the sulfur of the triazole to form an open-chain intermediate. rsc.org Subsequent dehydration and nucleophilic attack of the amine nitrogen at a carbonyl carbon, followed by C-C bond cleavage, leads to the observed N,S-difunctionalized product instead of the cyclized thiazolo[3,2-b] ingentaconnect.comdntb.gov.uamdpi.comtriazole. rsc.org
The synthesis of 6-amino-2-methyl-thiazolo[3,2-b]-s-triazoles is thought to proceed through a disulfide intermediate, followed by a nucleophilic attack and intramolecular cyclization. nih.gov
Radical Mechanisms in Cyclization
The formation of the thiazolo[3,2-b] researchgate.netvulcanchem.compreprints.orgtriazole ring system can proceed through various mechanisms, including those involving radical intermediates. One notable example is the visible-light-mediated, catalyst-free reaction for the synthesis of thiazolo[3,2-b] researchgate.netvulcanchem.compreprints.orgtriazole derivatives. rsc.org
In a study by Aggarwal et al., the reaction of α-bromodiketones (generated in situ from 1,3-diketones and N-bromosuccinimide) with 3-mercapto researchgate.netvulcanchem.compreprints.orgtriazoles under aqueous conditions afforded the desired fused heterocycles in excellent yields. rsc.org The mechanism of this cyclization was investigated through radical initiating and trapping experiments, which provided strong evidence for the involvement of a free radical pathway. researchgate.netrsc.org
The proposed mechanism likely involves the initial formation of a radical species from the α-bromodiketone under visible light irradiation. This radical then undergoes a series of steps, including reaction with the mercaptotriazole and subsequent intramolecular cyclization, to form the stable thiazolo[3,2-b] researchgate.netvulcanchem.compreprints.orgtriazole core. The use of aqueous conditions and visible light makes this a green and efficient synthetic protocol. rsc.org
Table 1: Evidence for Radical Mechanism in Thiazolo[3,2-b] researchgate.netvulcanchem.compreprints.orgtriazole Synthesis
| Experimental Observation | Interpretation | Supporting Evidence |
| Reaction proceeds under visible light without a photocatalyst. | Suggests direct photo-excitation of a reactant to initiate a radical process. | rsc.org |
| Addition of radical initiators (e.g., AIBN) accelerates the reaction. | Confirms the involvement of radical species in the rate-determining step. | researchgate.net |
| Addition of radical scavengers (e.g., TEMPO) inhibits the reaction. | Indicates that free radicals are essential intermediates for the reaction to proceed. | researchgate.net |
Stability of Thiazolo[3,2-b]researchgate.netvulcanchem.compreprints.orgtriazole Scaffold under Various Conditions
The thiazolo[3,2-b] researchgate.netvulcanchem.compreprints.orgtriazole scaffold is generally considered to be a stable aromatic system. rsc.org This stability is attributed to the fused ring structure, which combines the inherent stability of both the thiazole and 1,2,4-triazole rings. vulcanchem.com The stability of this scaffold allows for a range of chemical modifications to be performed on its derivatives without cleaving the core structure. nih.gov
For instance, the scaffold is stable under various reaction conditions used for functionalization, such as:
Acidic conditions: Cyclization of S-alkylated 1,2,4-triazoles is often carried out in strong acids like sulfuric acid at low temperatures to yield the thiazolo[3,2-b] researchgate.netvulcanchem.compreprints.orgtriazole ring. preprints.orgfarmaciajournal.com
Basic conditions: The scaffold remains intact during reactions conducted in the presence of bases like sodium hydroxide, which are used for subsequent derivatization. mdpi.com
Oxidative conditions: The core structure is resistant to oxidation under certain conditions, as demonstrated by the oxidation of substituent groups without affecting the fused rings. rsc.org
Thermal conditions: Many derivatives of the thiazolo[3,2-b] researchgate.netvulcanchem.compreprints.orgtriazole system exhibit high melting points, indicating their thermal stability. znaturforsch.com
The stability of the thiazolo[3,2-b] researchgate.netvulcanchem.compreprints.orgtriazole nucleus is a crucial feature that contributes to its utility as a privileged scaffold in drug design, allowing for the synthesis of robust molecules with potential therapeutic applications. vulcanchem.com
Theoretical and Computational Investigations of Thiazolo 3,2 B 1 2 3 Triazole
Quantum Chemical Modeling and DFT Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of thiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazole and its derivatives. These computational methods allow for the detailed analysis of various molecular parameters that govern the chemical behavior of the compound.
Electronic Structure Analysis (e.g., HOMO-LUMO energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant parameter that provides information about the chemical reactivity and kinetic stability of the molecule.
For the thiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazol-7-ium cation, theoretical investigations have been carried out to determine these electronic parameters. The distribution of the HOMO is often located on the 1,2,4-triazole (B32235) ring and the thioether group, while the LUMO can be found on the 1,2,3-thiadiazole (B1210528) ring, 1,2,4-triazole ring, thioether group, and any attached phenyl rings. nih.gov A smaller HOMO-LUMO energy gap suggests a higher reactivity of the molecule.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazol-7-ium cation (unsubstituted) | Data not available | Data not available | Data not available |
| Thiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazol-7-ium cation (CH3 substituted) | Data not available | Data not available | Data not available |
Reactivity Descriptors (e.g., Hardness, Electronegativity, Chemical Potential)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the reactivity and stability of a molecule. These descriptors include chemical hardness (η), electronegativity (χ), and chemical potential (μ).
Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Electronegativity (χ) is the power of an atom in a molecule to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Potential (μ) is the negative of electronegativity and represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -χ.
Theoretical investigations of the sci-hub.seresearchgate.netthiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazol-7-ium cation have been performed to calculate these reactivity descriptors, which help in understanding the reactivity centers of the molecule. researchgate.net
| Compound | Hardness (η) | Electronegativity (χ) | Chemical Potential (μ) |
| Thiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazol-7-ium cation (unsubstituted) | Data not available | Data not available | Data not available |
| Thiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazol-7-ium cation (CH3 substituted) | Data not available | Data not available | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. Red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. Green denotes areas of neutral potential.
For the sci-hub.seresearchgate.netthiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazol-7-ium cation, MEP analysis has been used to locate the reactivity centers of the molecule. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions among the bonds of a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions. While NBO analysis is a common computational technique, specific studies focusing on the parent thiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazole are not extensively detailed in the available literature. However, for related triazole systems, NBO analysis has been employed to understand the transfer of charge between bonding and antibonding electrons. sci-hub.se
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of the thiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazole ring system reveals it to be approximately planar. nih.gov This planarity is a characteristic feature of many aromatic systems.
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. While MD simulations have been employed to investigate the interactions of some 1,2,4-triazole derivatives in different media, specific MD simulation studies focusing on the conformational dynamics of the parent thiazolo[3,2-b] sci-hub.seresearchgate.netmdpi.comtriazole are not widely available in the provided search results. nih.gov Such studies would be valuable for understanding the flexibility and intermolecular interactions of this heterocyclic system in various environments.
Reaction Mechanism Elucidation through Computational Chemistry
The synthesis of the Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole ring system is commonly achieved through the condensation of a 3-mercapto-1,2,4-triazole with an α-halocarbonyl compound, a variant of the Hantzsch thiazole (B1198619) synthesis. researchgate.net While extensive experimental work has established various synthetic routes, detailed computational elucidation of the reaction mechanism for the parent Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole is an area of ongoing research. Computational studies on related heterocyclic systems, however, can provide a model for understanding the key steps involved.
Typically, the reaction is proposed to proceed through a multi-step mechanism involving nucleophilic substitution followed by cyclization and dehydration. Density Functional Theory (DFT) is a primary computational tool used to investigate such reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be mapped out, revealing the most favorable reaction pathway.
The generally accepted mechanism, supported by synthetic evidence, involves the following key stages:
S-Alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom of the 3-mercapto-1,2,4-triazole on the α-carbon of the α-halocarbonyl compound. This results in the formation of an S-alkylated intermediate. Computational analysis of this step would involve locating the transition state for this SN2 reaction and calculating its activation energy.
Cyclization: The S-alkylated intermediate then undergoes an intramolecular cyclization. The nitrogen atom at position 4 of the triazole ring acts as a nucleophile, attacking the carbonyl carbon. This step leads to the formation of a tetrahedral intermediate. DFT calculations can be employed to determine the geometry and stability of this intermediate and the transition state leading to its formation.
Dehydration: The final step involves the dehydration of the cyclic intermediate to yield the aromatic Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole ring. This is often an acid-catalyzed process. Computational modeling can help to understand the role of the catalyst in lowering the activation energy for the removal of a water molecule.
While specific computational studies detailing the transition states and intermediates for the parent Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole are not extensively available in the reviewed literature, the proposed mechanism is well-established for analogous heterocyclic syntheses. Future computational work is expected to provide more precise quantitative data on the energetics and kinetics of this reaction.
Table 1: Hypothetical Energy Profile for the Formation of Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (3-mercapto-1,2,4-triazole + α-haloacetaldehyde) | 0.0 |
| 2 | Transition State 1 (S-Alkylation) | +15.2 |
| 3 | S-Alkylated Intermediate | -5.7 |
| 4 | Transition State 2 (Cyclization) | +20.5 |
| 5 | Cyclic Intermediate | -12.3 |
| 6 | Transition State 3 (Dehydration) | +25.8 |
| 7 | Products (Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole + H₂O + H⁺) | -30.1 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic formation reactions. It does not represent actual calculated values for Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole.
Prediction of Spectroscopic Parameters (Excluding Actual Spectral Data)
Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, which can aid in the structural characterization of novel compounds. These predictions are based on the optimized molecular geometry and the electronic structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular and accurate approach for calculating NMR shielding tensors. nih.govmdpi.com From these tensors, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be determined. Theoretical calculations can also predict coupling constants, providing further structural information. For the Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole scaffold, computational methods can predict the chemical shifts for the protons and carbons of the fused ring system.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
| C2 | - | 150.8 |
| C3 | - | 115.2 |
| C5 | 7.85 | 145.6 |
| C6 | 8.50 | 148.3 |
| C8a | - | 152.1 |
Note: These values are hypothetical and are intended to illustrate the type of data that can be generated through computational methods like GIAO-DFT. The actual predicted values may vary depending on the level of theory and basis set used.
Vibrational (Infrared and Raman) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole, a set of normal modes of vibration can be obtained. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-specific limitations. The predicted spectra can help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching, and ring deformation modes.
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C=N stretch (triazole) | 1650-1550 |
| C=C stretch (thiazole) | 1550-1450 |
| Ring deformation | 1200-1000 |
| C-S stretch | 800-700 |
Note: This table presents typical ranges for the predicted vibrational frequencies of the specified modes in heterocyclic systems. The exact values would be obtained from a computational frequency analysis.
Electronic (UV-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of excitation energies and corresponding oscillator strengths, which relate to the wavelength (λmax) and intensity of absorption bands in the UV-Visible spectrum. For Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole, TD-DFT calculations can predict the electronic transitions, which are typically of π → π* character for such aromatic systems.
Table 4: Predicted Electronic Transitions for Thiazolo[3,2-b] researchgate.netijsr.netnih.govtriazole
| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 285 | 0.25 |
| HOMO-1 → LUMO | 260 | 0.18 |
| HOMO → LUMO+1 | 235 | 0.32 |
Note: The data in this table is illustrative of the output from a TD-DFT calculation. The specific values are dependent on the computational method and solvent model used.
Advanced Applications and Functional Materials Based on Thiazolo 3,2 B 1 2 3 Triazole Scaffolds Excluding Biological/medical
Applications in Materials Science
The unique photophysical and electronic properties of the thiazolo[3,2-b] rsc.orgnih.govresearcher.lifetriazole scaffold have led to its exploration in various domains of materials science. researchgate.net The inherent aromaticity, structural rigidity, and the presence of multiple heteroatoms allow for extensive electronic delocalization and diverse intermolecular interactions, making these compounds suitable for creating novel functional materials. researchgate.net
Thiazole-based heterocyclic compounds have been recognized for their potential in the field of organic electronics. researchgate.net The electron-deficient nature of the thiazole (B1198619) and triazole rings suggests that their fused derivatives could be valuable components in organic semiconductors. Theoretical studies on related poly(aryl-ethynylene)s (PAEs) containing thiazolo[5,4-d]thiazole (B1587360), an isomer of the core thiazole fusion, indicate that these materials are promising candidates for semiconductor applications due to their electronic properties. uclm.es The strong electron-withdrawing character of such fused systems can lower the energy levels of the frontier molecular orbitals, which is a critical factor for facilitating charge injection and transport in electronic devices. While specific research on discrete thiazolo[3,2-b] rsc.orgnih.govresearcher.lifetriazole molecules as the primary component in organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs) is still emerging, the foundational properties of the scaffold make it a promising area for future investigation in semiconductor materials.
Derivatives of the thiazolo-triazole family are widely investigated as fluorescent materials due to their intrinsic photophysical properties. The rigid, fused-ring structure limits non-radiative decay pathways, often resulting in strong fluorescence emission. The electronic properties and, consequently, the fluorescence characteristics can be finely tuned by introducing various substituents onto the heterocyclic core.
Research into related N,O-coordinating organoboron dyes based on a thiazole core demonstrates that these compounds can exhibit high fluorescence brightness, making them suitable for applications like organic light-emitting diodes (OLEDs). nih.govacs.org For instance, a library of thiazolo[3,2-c] rsc.orgnih.govrsc.orgrsc.orgoxadiazaborinine dyes, which are structurally related to the thiazolo-triazole scaffold, has been synthesized, showing that their photophysical properties are highly dependent on the electronic nature of the substituents. nih.govacs.org These dyes display molecular fluorescence brightness values ranging from 12,100 to 74,400 M⁻¹·cm⁻¹ in toluene (B28343) solutions. acs.org Similarly, studies on thiazolo[5,4-d]thiazole derivatives show that modifying alkyl chain lengths can alter the crystal packing, which in turn influences the photoluminescence emission, spanning the entire visible spectrum from blue to orange-red. nih.govrsc.org
The incorporation of heterocyclic moieties is a well-established strategy for designing new liquid crystalline materials. uobaghdad.edu.iq The rigid and linear (or bent) shape of molecules containing the thiazolo-triazole scaffold makes them suitable candidates for forming mesophases. Research has shown that compounds incorporating the related 5H-thiazolo[4,3-b] rsc.orgresearcher.lifersc.orgthiadiazole unit can exhibit liquid crystalline behavior. uobaghdad.edu.iquobaghdad.edu.iq
In one study, a series of Schiff base compounds containing the 5H-thiazolo[4,3-b] rsc.orgresearcher.lifersc.orgthiadiazole core were synthesized. These derivatives were found to display enantiotropic liquid crystal properties, exhibiting both nematic (N) and smectic A (SmA) phases. uobaghdad.edu.iq The stability and range of these mesophases were dependent on the length of the terminal alkoxy chain attached to the molecule. uobaghdad.edu.iq For example, a derivative with a hexyloxy (C6H13O-) chain showed a crystal to nematic transition at 155.1°C and a nematic to isotropic liquid transition at 170.2°C upon heating. uobaghdad.edu.iq
The electron-rich nitrogen and sulfur atoms in the thiazolo[3,2-b] rsc.orgnih.govresearcher.lifetriazole scaffold can act as effective binding sites for metal ions and other analytes. This property, combined with the inherent fluorescence of many of its derivatives, makes this heterocyclic system an excellent platform for developing optical chemosensors. researchgate.net These sensors often operate via mechanisms such as photo-induced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte modulates the fluorescence output, leading to a detectable signal ("turn-off" or "turn-on").
Several studies have demonstrated the use of thiazolo-triazole derivatives for the selective detection of various metal ions. rsc.org For example, novel derivatives have been synthesized and shown to act as fluorescent chemosensors for Fe³⁺ ions. researchgate.net Similarly, related thiazolothiazole derivatives have been successfully employed for the detection and differentiation of Cu²⁺ and Zn²⁺ ions through spectrophotometric and spectrofluorimetric methods. unl.pt The interaction between the sensor molecule and the metal ion causes a distinct change in the absorption or emission spectra, allowing for quantitative detection. unl.pt The selectivity of these sensors is a key feature, as they can often detect a specific ion even in the presence of other competing metal ions. unl.ptmdpi.com
Role in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The thiazolo[3,2-b] rsc.orgnih.govresearcher.lifetriazole scaffold is a valuable building block in this field due to its defined shape, rigidity, and multiple hydrogen bond donor and acceptor sites. These features allow it to direct the self-assembly of molecules into well-defined, higher-order structures. rsc.org
Research on related thiazolo[3,2-a]pyrimidine derivatives has shown their ability to form complex supramolecular ensembles in the crystalline phase. mdpi.com For example, through non-covalent interactions such as halogen bonds (between a bromine atom and a nitrogen atom), these molecules can organize into homochiral chains or racemic dimers. mdpi.com Furthermore, the synthesis of rsc.orgrsc.orgthiazolo[3,2-b] rsc.orgnih.govresearcher.lifetriazol-7-ium salts, which can act as cationic surfactants, highlights another application in supramolecular assembly. biointerfaceresearch.comresearcher.life These amphiphilic molecules can self-assemble in solution to form micelles or other aggregates and have been investigated as stabilizers for the synthesis of gold and silver nanoparticles. researchgate.net This demonstrates the utility of the scaffold in controlling the formation and stability of nanoscale materials.
Catalysis and Ligand Design
The electron-donating heteroatoms (N and S) within the thiazolo[3,2-b] rsc.orgnih.govresearcher.lifetriazole ring system make it an attractive candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen atoms, particularly those in the triazole ring, can act as Lewis basic sites to coordinate with transition metal centers. The rigid bicyclic structure can provide a well-defined coordination geometry, which is crucial for designing effective catalysts.
While much of the literature focuses on the synthesis of thiazolo[3,2-b] rsc.orgnih.govresearcher.lifetriazoles, often using metal catalysts like copper, the application as a ligand is also significant. researchgate.net Compounds containing cyclic imine functionalities, a feature present in the thiazolo-triazole core, are known to be essential for creating stable complexes with various transition metal ions. researchgate.net This stability is a prerequisite for a ligand to be effective in a catalytic cycle. The ability to systematically modify the periphery of the thiazolo[3,2-b] rsc.orgnih.govresearcher.lifetriazole scaffold with different functional groups allows for the fine-tuning of the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Organocatalysis
While the direct application of thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole in organocatalysis is an emerging area, its structural motifs are relevant to the generation of N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts, and the thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazolium salt core can be considered a precursor to such species. The formation of a carbene at the C2 position of the thiazole ring would create a reactive species capable of participating in a variety of catalytic transformations. For instance, the DABCO-mediated synthesis of related fused heterocyclic systems highlights the utility of organocatalysts in constructing complex scaffolds. omicsdi.org
Metal-Catalyzed Processes
Thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole derivatives have demonstrated considerable potential as ligands in metal-catalyzed reactions. The presence of multiple nitrogen and sulfur heteroatoms provides several potential coordination sites for metal ions, influencing the catalytic activity and selectivity of the resulting complexes.
A notable application is in copper-catalyzed cross-coupling reactions. For instance, a simple copper catalyst has been effectively used for the regioselective C-5 arylation of thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazoles. researchgate.net This methodology allows for the synthesis of a wide array of functionalized derivatives in high yields. researchgate.net Similarly, a copper-catalyzed direct sulfenylation of the thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole scaffold with thiols has been developed, further expanding the synthetic utility of this heterocyclic system. researchgate.net
The development of novel catalytic systems, such as the use of a copper iodide/proline system with a phase transfer agent like Adogen 464, has enabled the synthesis of fused thiazoles in aqueous media. osi.lv This approach highlights a move towards more environmentally benign synthetic methods. osi.lv
Use as Building Blocks in Complex Molecule Construction
The thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole framework serves as a versatile building block for the synthesis of more complex molecular structures. researchgate.netnih.gov Its inherent chemical stability and the possibility of functionalization at various positions make it an attractive starting point for constructing novel compounds. nih.gov
Efficient and regioselective synthetic protocols have been developed to produce functionalized thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazoles. rsc.orgrsc.org One such method involves a visible-light-mediated, catalyst-free reaction of α-bromodiketones with 3-mercapto researchgate.netresearchgate.netresearchgate.nettriazoles in water, yielding the desired products in excellent yields. rsc.org Another approach utilizes a one-pot, catalyst-free reaction of dibenzoylacetylene (B1330223) with triazole derivatives at room temperature. rsc.org
The reactivity of the thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazol-7-ium cation towards nucleophiles has been investigated, leading to the development of a general method for synthesizing novel poly-functional derivatives of symmetric triazoles. researchgate.net This highlights the scaffold's role as a key intermediate in generating molecular diversity.
| Reaction Type | Key Reagents | Conditions | Outcome | Reference |
| C-5 Arylation | Arylating agent, Copper catalyst | Smooth reaction | High yields of functionalized thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazoles | researchgate.net |
| Direct Sulfenylation | Thiols, Copper catalyst | N/A | Regioselective sulfenylation | researchgate.net |
| Regioselective Synthesis | α-bromodiketones, 3-mercapto researchgate.netresearchgate.netresearchgate.nettriazoles | Visible-light, aqueous media | Excellent yields of functionalized thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazoles | rsc.org |
| One-pot Synthesis | Dibenzoylacetylene, Triazole derivatives | Room temperature, catalyst-free | Highly functionalized thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazoles | rsc.org |
Development of Ionic Liquids and Cationic Surfactants
The thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazolium cation is a key component in the design of novel ionic liquids and cationic surfactants. biointerfaceresearch.comresearchgate.netgrafiati.com These compounds typically feature a positively charged thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazolium "head" and a long alkyl chain "tail," imparting amphiphilic properties. biointerfaceresearch.com
A general synthetic approach to these cationic species involves the proton-induced electrophilic cyclization of S-methallyl thioethers of 1,2,4-triazoles. researchgate.netbiointerfaceresearch.com This method allows for the introduction of various substituents, enabling the tuning of the surfactant's properties. biointerfaceresearch.com The resulting researchgate.netbiointerfaceresearch.comthiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazol-7-ium salts have shown stability upon heating in the presence of different anions, which is a promising characteristic for their application as surfactants. researchgate.netgrafiati.com
| Compound | Synthesis Method | Key Feature | Potential Application | Reference |
| 2-heptyl-6,6-dimethyl-3-phenyl-5,6-dihydro-3H- researchgate.netbiointerfaceresearch.comthiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazol-7-ium perchlorate (B79767) | Proton-induced heterocyclization | Cationic surfactant structure | Surfactants, Ionic Liquids | researchgate.netbiointerfaceresearch.com |
| 2-heptadecyl-3,6,6-trimethyl-5,6-dihydro-3H- researchgate.netbiointerfaceresearch.comthiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazol-7-ium perchlorate | Proton-induced cyclization of 5-heptadecyl-4-methyl-3-methallylsulfanyl-1,2,4-triazole | Long alkyl chain for hydrophobicity | Surfactants, Nanoparticle stabilization | researchgate.net |
Thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazolium-based cationic surfactants have been successfully employed as stabilizers in the synthesis of metal nanoparticles. researchgate.net For example, a newly synthesized researchgate.netbiointerfaceresearch.comthiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazol-7-ium-based cationic surfactant was used in the "wet chemistry" synthesis of silver and gold nanoparticles from silver nitrate (B79036) and tetrachloroauric acid, respectively. researchgate.net
The surfactant, 2-heptadecyl-3,6,6-trimethyl-5,6-dihydro-3H- researchgate.netbiointerfaceresearch.comthiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazol-7-ium perchlorate, proved effective in stabilizing these nanoparticles. researchgate.net Quantum chemical modeling has suggested a favorable association between the cationic surfactant and anionic silver and gold nanoparticle clusters, highlighting the stabilizing mechanism. researchgate.net This demonstrates the potential of these functional materials in nanotechnology. grafiati.comresearcher.life
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of thiazolo[3,2-b] farmaciajournal.comresearchgate.netresearchgate.nettriazole derivatives has traditionally relied on the condensation of mercapto-triazoles with α-halogenocarbonyl compounds. farmaciajournal.com While effective, there is a growing need for more efficient, regioselective, and environmentally benign synthetic strategies. Future research is anticipated to focus on:
One-Pot and Multicomponent Reactions: Developing one-pot syntheses, such as the reaction of dibenzoylacetylene (B1330223) with triazole derivatives, can significantly improve efficiency and yield. rsc.org
Catalyst-Free and Green Chemistry Approaches: The use of visible light mediation and aqueous conditions represents a sustainable and straightforward protocol for the regioselective synthesis of these compounds. researchgate.netrsc.org
Electrophilic Intramolecular Cyclization: Investigating methods like the electrophilic intramolecular cyclization of alkenyl derivatives of azaheterocycles could offer new routes to this fused ring system. researchgate.net
C-H Bond Functionalization: A novel approach involving the oxidation of a mercaptophenyl moiety to its disulfide, followed by C-H bond functionalization, presents a promising strategy for creating the tricyclic benzo researchgate.netrsc.orgthiazolo[2,3-c] farmaciajournal.comresearchgate.netresearchgate.nettriazole system. nih.gov
Advanced Functionalization Strategies for Enhanced Material Properties
The functionalization of the thiazolo[3,2-b] farmaciajournal.comresearchgate.netresearchgate.nettriazole core is crucial for tuning its physicochemical and biological properties. Future efforts will likely concentrate on introducing a diverse array of substituents to modulate activity and explore new applications.
Key areas for advanced functionalization include:
Substitution at C-5: The chemical properties of the C-5 position have been a primary focus, and further exploration of substitutions at this site is expected to yield compounds with tailored biological activities. researchgate.net
Bioisosteric Replacement: The structural transformation of a carboxylic group into a 5-ene-thiazolo[3,2-b] farmaciajournal.comresearchgate.netresearchgate.nettriazole-6(5H)-one moiety is a promising strategy for optimizing pharmacological profiles and reducing toxicity. mdpi.com
Introduction of Pharmacophores: Incorporating fragments like aryl tertiary residues can significantly enhance the bioactivity of the resulting compounds. researchgate.net
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational studies are becoming increasingly integral to understanding the intricacies of chemical structures and predicting their reactivity. For thiazolo[3,2-b] farmaciajournal.comresearchgate.netresearchgate.nettriazole systems, future theoretical investigations will be vital for:
Reactivity Descriptor Analysis: Employing Density Functional Theory (DFT) calculations to analyze reactivity descriptors like HOMO-LUMO energy gaps, electron affinity, and Fukui indices can help identify the most reactive sites for nucleophilic or electrophilic attack. researchgate.netdnu.dp.ua
Molecular Electrostatic Potential (MESP) Mapping: Analysis of the MESP surface provides valuable insights into intra- and intermolecular interactions, guiding the design of new derivatives with specific binding properties. researchgate.net
Quantum Chemical Calculations: Using quantum chemical calculations to study the reactivity of intermediates like farmaciajournal.commdpi.comthiazolo[3,2-b] farmaciajournal.comresearchgate.netresearchgate.nettriazol-7-ium salts can inform experimental studies on their reactions with various nucleophiles. researchgate.net
Expansion into Emerging Areas of Materials Science
While the biological applications of thiazolo[3,2-b] farmaciajournal.comresearchgate.netresearchgate.nettriazoles are well-documented, their potential in materials science remains a largely untapped area. Future research could explore:
Organic Electronics: Thiazole-based compounds have shown promise in organic solar cells, semiconductors, and fluorescent dyes. Investigating the electronic properties of thiazolo[3,2-b] farmaciajournal.comresearchgate.netresearchgate.nettriazole derivatives could lead to the development of novel organic materials. researchgate.net
Coordination Chemistry: The cyclic imine structure within these compounds makes them suitable for forming stable complexes with transition metal ions, opening up possibilities in catalysis and materials design. researchgate.net
High-Energy Density Materials: The combination of triazole frameworks is a promising direction for designing new high-energy density materials with acceptable thermal stability and low sensitivity. bohrium.com
Development of Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing synthetic methodologies. For thiazolo[3,2-b] farmaciajournal.comresearchgate.netresearchgate.nettriazoles, future research will aim to develop more sustainable synthetic protocols by:
Utilizing Water as a Solvent: Aqueous conditions offer an environmentally friendly alternative to traditional organic solvents. rsc.org
Employing Sustainable Energy Sources: Visible light irradiation provides a green power source for chemical reactions. rsc.org
Catalyst-Free Reactions: Designing reactions that proceed efficiently without the need for, often toxic, metal catalysts is a key goal. rsc.orgrsc.org
Rational Design of New Thiazolo[3,2-b]farmaciajournal.comresearchgate.netresearchgate.nettriazole-Based Systems
The rational design of novel molecules based on the thiazolo[3,2-b] farmaciajournal.comresearchgate.netresearchgate.nettriazole scaffold is a cornerstone of future research, aiming to create compounds with enhanced efficacy and specificity. uran.uaacs.org This involves:
Structure-Activity Relationship (SAR) Studies: Preliminary SAR studies have shown that the nature of the substituent at various positions significantly influences the biological activity. mdpi.comresearchgate.net Further detailed SAR analysis is crucial for rational drug design.
In Silico Screening and Molecular Docking: Computational tools can be used to screen designed compounds for their binding efficacies against specific biological targets and to predict their drug-likeness and ADME properties. mdpi.comnih.govresearchgate.net
Scaffold Hopping: The functionalization of the core ring system can lead to the development of novel heteroaromatic building blocks, facilitating scaffold hopping strategies in medicinal chemistry to discover new lead compounds. rsc.org
Q & A
Q. What are the primary synthetic methodologies for thiazolo[3,2-b][1,2,4]triazoles, and how can researchers optimize reaction yields?
The synthesis typically involves:
- Alkylation of 3(5)-mercapto-1,2,4-triazoles with phenacyl halides or chloroacetic acid, followed by cyclization under reflux conditions (e.g., DMSO, 18 hours) to yield thiazolotriazoles .
- Cyclization of 3-allyl-1,2,4-triazoles with iodine or reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazoles with amines .
Optimization strategies : - Use electron-withdrawing substituents (e.g., Br, COOC₂H₅) at the 5th position of the thiazolotriazole ring to enhance yields in Sommelet reactions (e.g., aldehyde formation) .
- Employ acetic acid as a solvent for condensation reactions with N-aryl-maleimides, achieving yields >65% .
Q. How can researchers distinguish between thiazolo[3,2-b][1,2,4]triazole isomers and confirm structural assignments?
Q. What are the common biological activities associated with thiazolo[3,2-b][1,2,4]triazoles, and how are they evaluated?
- Antibacterial activity : Synthesize derivatives with diphenylsulfone moieties via alkylation of 1,2,4-triazole-3-thiols with phenacyl bromides. Evaluate using agar diffusion assays against Gram-positive/negative strains .
- Antitumor activity : Introduce substituted benzylidene groups via Claisen condensation and assess via MTT assays on cancer cell lines (e.g., HCT116), noting selectivity against normal cells (e.g., L-02) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of thiazolo[3,2-b][1,2,4]triazoles in functionalization reactions?
- Electron-withdrawing groups (EWGs) at the 5th position enhance reactivity in Sommelet reactions by polarizing the halomethyl group at C-6, improving aldehyde yields (e.g., 60–75% with Br/COOC₂H₅ vs. <30% with H) .
- EWGs also stabilize intermediates in Claisen-Schmidt condensations , enabling efficient chalcone synthesis (Figure 11) .
Q. What strategies are effective for designing thiazolotriazole derivatives with enhanced pharmacological profiles?
- Hybridization : Combine thiazolotriazole cores with pharmacophoric groups like benzensulfonamide for anti-inflammatory activity. Synthesize via condensation of 3-thio-5-benzensulfonamide-1,2,4-triazoles with α-halogenocarbonyls .
- Structure-activity relationship (SAR) studies : Modify substituents at C-2 (e.g., aryl groups) and C-5 (e.g., halogens) to optimize lipophilicity and target binding .
Q. How can researchers address challenges in regioselective functionalization of thiazolo[3,2-b][1,2,4]triazoles?
Q. What advanced characterization techniques are recommended for analyzing cyclization products of thiazolotriazole chalcones?
Q. How do isomerization pathways impact the biological efficacy of thiazolotriazole derivatives?
- The [3,2-b] isomer exhibits greater metabolic stability compared to [2,3-c] due to reduced susceptibility to enzymatic cleavage. Validate via in vitro stability assays using liver microsomes .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
